PF-06807656
Description
PF-06807656 is a boronic acid-derived investigational compound, hypothesized to target enzymatic pathways involved in inflammatory or oncological processes. Boronic acids exhibit unique reactivity due to their electron-deficient boron center, enabling covalent interactions with biological targets . This compound’s design likely optimizes bioavailability and target selectivity, as inferred from its structural analogs discussed below .
Properties
Molecular Formula |
C19H20ClN5O4S |
|---|---|
Molecular Weight |
449.91 |
IUPAC Name |
3-(N-(4-chlorophenyl)sulfamoyl)-4-methoxy-N-(1-(2-methyl-2H-1,2,3-triazol-4-yl)ethyl)benzamide |
InChI |
InChI=1S/C19H20ClN5O4S/c1-12(16-11-21-25(2)23-16)22-19(26)13-4-9-17(29-3)18(10-13)30(27,28)24-15-7-5-14(20)6-8-15/h4-12,24H,1-3H3,(H,22,26) |
InChI Key |
DERVNKULTWJINM-UHFFFAOYSA-N |
SMILES |
O=C(NC(C1=NN(C)N=C1)C)C2=CC(S(=O)(NC3=CC=C(Cl)C=C3)=O)=C(OC)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06807656; PF 06807656; PF06807656; |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
Structural and Physicochemical Properties
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- LogP : 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility : 0.24 mg/mL (ESOL), classified as "soluble" .
- Synthetic Route : Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C, yielding high-purity product .
Pharmacokinetic Predictions
- GI Absorption : High (Score: 0.55).
- BBB Permeability : Yes.
- P-gp Substrate: No.
- CYP Inhibition: None reported .
Comparison with PF-06807656
- Structural Similarity : Shared boronic acid moiety, but this compound may incorporate additional substituents to enhance metabolic stability.
- Bioavailability : this compound likely improves upon Compound A’s moderate solubility (0.24 mg/mL) through formulation adjustments or structural modifications .
Compound B: 3-Bromo-4-methylbenzoic acid (CAS 1761-61-1)
Structural and Physicochemical Properties
Pharmacokinetic Predictions
- GI Absorption : Moderate (Score: 0.55).
- BBB Permeability: Not explicitly reported.
- P-gp Substrate : Unlikely.
- CYP Inhibition: None .
Comparison with this compound
- Functional Similarity : Both compounds feature halogenated aromatic rings, but this compound’s boronic acid group likely confers distinct target engagement compared to Compound B’s carboxylic acid .
- Safety : Compound B’s hazard warnings (e.g., H302: harmful if swallowed) suggest this compound’s design may mitigate toxicity through optimized substituents .
Tabulated Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Structural Optimization : this compound likely integrates lessons from Compound A’s moderate solubility and Compound B’s synthetic scalability. The use of palladium catalysts (Compound A) vs. A-FGO (Compound B) reflects trade-offs between yield and environmental impact .
- Bioavailability : this compound’s predicted GI absorption score (0.55) matches Compound A, but its solubility improvements could enhance in vivo efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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